molecular formula C21H41N7O12 B1670612 1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine CAS No. 128-46-1

1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine

Numéro de catalogue: B1670612
Numéro CAS: 128-46-1
Poids moléculaire: 583.6 g/mol
Clé InChI: ASXBYYWOLISCLQ-HZYVHMACSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dihydrostreptomycin is a semisynthetic aminoglycoside antibiotic derived from streptomycin via the reduction of the aldehyde group on the streptose moiety to a hydroxymethyl group (Fig. 1) . Structurally, it comprises streptidine, dihydrostreptose, and N-methyl-L-glucosamine linked by glycosidic bonds . Developed in 1946, it exhibits similar antibacterial potency to streptomycin but with improved chemical stability due to the reduced aldehyde group . However, dihydrostreptomycin is associated with severe ototoxicity, particularly irreversible hearing loss, which led to its withdrawal from clinical use in many regions despite its efficacy against tuberculosis and Gram-negative bacteria .

Propriétés

Numéro CAS

128-46-1

Formule moléculaire

C21H41N7O12

Poids moléculaire

583.6 g/mol

Nom IUPAC

1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine

InChI

InChI=1S/C21H41N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1

Clé InChI

ASXBYYWOLISCLQ-HZYVHMACSA-N

SMILES isomérique

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O

SMILES canonique

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O

Apparence

Solid powder

Autres numéros CAS

128-46-1

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Citrocil
Dihydrostreptomycin
Dihydrostreptomycin Sulfate
Sulfate, Dihydrostreptomycin

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La dihydrostreptomycine est synthétisée par hydrogénation de la streptomycine. Le processus implique la réduction du groupe aldéhyde de la streptomycine en groupe alcool, conduisant à la formation de dihydrostreptomycine. Cette réaction nécessite généralement un catalyseur d’hydrogénation tel que le palladium sur carbone (Pd/C) sous hydrogène gazeux à des pressions et températures élevées .

Méthodes de production industrielle : La production industrielle de dihydrostreptomycine implique la fermentation de l’actinomycète Streptomyces griseus, suivie de la réduction chimique de la streptomycine résultante. Le processus de fermentation est soigneusement contrôlé afin d’optimiser le rendement en streptomycine, qui est ensuite soumise à une hydrogénation pour produire de la dihydrostreptomycine .

Types de réactions :

    Oxydation : La dihydrostreptomycine peut subir des réactions d’oxydation, bien que celles-ci soient moins fréquentes en raison de la stabilité du composé.

    Réduction : La principale réaction de réduction implique la conversion de la streptomycine en dihydrostreptomycine.

    Substitution : La dihydrostreptomycine peut participer à des réactions de substitution, en particulier celles impliquant ses groupes aminés.

Réactifs et conditions courants :

    Hydrogénation : Utilisation d’hydrogène gazeux et d’un catalyseur de palladium sur carbone.

    Hydrolyse acide : Peut être utilisée pour décomposer la dihydrostreptomycine en ses composants constitutifs.

Principaux produits :

4. Applications de la recherche scientifique

La dihydrostreptomycine a été largement étudiée pour ses applications dans divers domaines :

Applications De Recherche Scientifique

Microbiology Applications

1. Protein Synthesis Studies
Dihydrostreptomycin has been extensively used in studies examining protein synthesis in bacteria. Research indicates that it stimulates the incorporation of amino acids into proteins in antibiotic-deprived cultures of Escherichia coli, demonstrating its role in enhancing protein synthesis under specific conditions . This property makes it valuable for understanding the mechanisms of antibiotic action and resistance.

2. Selective Media Supplement
The compound serves as a selective agent in various isolation media. For instance, it is utilized in STAA Agar as a supplement to isolate specific bacterial strains . This application is critical for microbiological research where selective growth conditions are necessary.

3. Immunology Studies
Dihydrostreptomycin has been shown to enhance phagocytosis and intracellular killing of pathogens by macrophages, indicating its potential role in immunological studies . This application is particularly relevant for research on host-pathogen interactions and immune response mechanisms.

Veterinary Applications

1. Treatment of Infections
In veterinary medicine, dihydrostreptomycin is commonly employed to treat bacterial infections in livestock and companion animals. It is effective against a variety of Gram-positive and Gram-negative organisms, as well as Mycobacterium species . The use of this antibiotic helps manage infections that could otherwise lead to significant morbidity or mortality in animals.

2. Pharmacokinetics Studies
Pharmacokinetic studies have demonstrated that dihydrostreptomycin is rapidly absorbed when administered intramuscularly to animals such as cattle and poultry. For example, peak plasma concentrations are typically reached within one to two hours post-injection, with elimination half-lives ranging from one to five hours depending on the species . Understanding these pharmacokinetics is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity.

3. Toxicity Assessments
Research has also focused on the toxicity of dihydrostreptomycin in various animal models. Studies have established LD50 values for different species, providing essential safety data for its use in veterinary practice . Monitoring adverse effects is vital for ensuring the welfare of treated animals.

Case Studies

Study Objective Findings Reference
Adam et al., 1972Effect on macrophage functionDihydrostreptomycin enhanced phagocytosis by mouse peritoneal macrophages
Rudd & Silley, 1987Pharmacokinetics in cattlePeak plasma levels reached at 1-2 hours; elimination half-life ~5 hours
Gale et al., 2005Mechanism of actionIdentified entry route through mechano-electrical transducer channels in hair cells

Mécanisme D'action

La dihydrostreptomycine exerce ses effets en se liant à la protéine S12 de la sous-unité ribosomale 30S bactérienne. Cette liaison interfère avec le complexe d’initiation entre l’ARN messager et le ribosome bactérien, conduisant à la synthèse de protéines défectueuses et non fonctionnelles. Le résultat est la mort de la cellule bactérienne. De plus, la dihydrostreptomycine peut traverser le canal mécanosensible de grande conductance (MscL) des cellules bactériennes, renforçant encore sa puissance .

Composés similaires :

    Streptomycine : Le composé parent dont la dihydrostreptomycine est dérivée.

    Néomycine : Un autre antibiotique aminoglycoside avec des mécanismes d’action similaires.

    Gentamicine : Un antibiotique aminoglycoside largement utilisé, doté d’un spectre d’activité plus large.

Unicité : La dihydrostreptomycine est unique par sa liaison spécifique à la protéine S12 et sa capacité à traverser le canal MscL, ce qui renforce sa puissance antibactérienne. Contrairement à la streptomycine, la dihydrostreptomycine possède un groupe aldéhyde réduit, ce qui la rend plus stable dans certaines conditions .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

Streptomycin
  • Structural Difference : Streptomycin retains the aldehyde group on the streptose moiety, whereas dihydrostreptomycin has a hydroxymethyl group at this position .
  • Stability : Streptomycin is less stable due to the reactive aldehyde group, which can form Schiff bases with proteins, contributing to faster degradation .
  • Toxicity : Streptomycin causes higher rates of vestibular toxicity (e.g., dizziness, balance issues) but lower rates of auditory toxicity compared to dihydrostreptomycin .
Bluensomycin
  • Structural Difference: Bluensomycin replaces streptidine with bluensidine, a monoguanidinated inositol derivative, but retains the dihydrostreptobiosamine disaccharide (Fig. 1) .
  • Activity : Bluensomycin shows reduced antibacterial potency compared to dihydrostreptomycin, likely due to altered interactions with ribosomal targets .

Table 1: Structural and Functional Comparison

Compound Key Structural Feature Stability Primary Toxicity
Dihydrostreptomycin Hydroxymethyl group on dihydrostreptose High Hearing loss (50% incidence)
Streptomycin Aldehyde group on streptose Moderate Vestibular damage (30–40%)
Bluensomycin Bluensidine instead of streptidine Moderate Not well-documented

Mechanisms of Action and Resistance

  • Ribosomal Binding : Both dihydrostreptomycin and streptomycin bind to the 30S ribosomal subunit, disrupting protein synthesis .
  • MscL Channel Interaction: Dihydrostreptomycin uniquely interacts with the bacterial mechanosensitive channel MscL, increasing its activity to facilitate cellular entry. Streptomycin lacks this mechanism .
  • Enzymatic Modification: Dihydrostreptomycin is phosphorylated at the 6-position of the dihydrostreptobiosamine moiety by Streptomyces enzymes, forming dihydrostreptomycin 6-phosphate.

Table 2: Metabolic and Resistance Profiles

Compound Phosphorylation by Streptomyces Adenylylation by AadA MscL-Dependent Uptake
Dihydrostreptomycin Yes (6-position) Yes Yes
Streptomycin No No No
Bluensomycin Not studied Not studied Not studied

Toxicity and Clinical Outcomes

  • Dihydrostreptomycin : In tuberculous meningitis treatment, 50% of survivors developed hearing loss compared to 7.7% with streptomycin . Vestibular toxicity is less common than with streptomycin .
  • Streptomycin : Higher rates of transient vestibular damage but lower auditory toxicity .

Table 3: Clinical Toxicity Comparison

Compound Hearing Loss Incidence Vestibular Toxicity Incidence
Dihydrostreptomycin 50% 10–15%
Streptomycin 7.7% 30–40%
Bluensomycin Unknown Unknown

Stability and Pharmacokinetics

  • Dihydrostreptomycin’s reduced aldehyde group enhances chemical stability, making it less prone to degradation during storage .
  • Streptomycin’s aldehyde group contributes to instability and faster clearance in vivo .

Activité Biologique

Dihydrostreptomycin (DHS) is an aminoglycoside antibiotic derived from streptomycin, primarily used in the treatment of bacterial infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and effects on various biological systems. This article explores the biological activity of dihydrostreptomycin, supported by data tables, case studies, and detailed research findings.

Dihydrostreptomycin exerts its antibacterial effect primarily by binding to the bacterial ribosome, specifically the 30S subunit, which leads to the inhibition of protein synthesis. This interaction results in misreading of mRNA and production of defective proteins, ultimately causing bacterial cell death. Recent studies have highlighted additional pathways through which DHS enters bacterial cells, particularly through mechanosensitive channels like MscL (Mechanosensitive Channel of Large Conductance) .

Key Findings:

  • Binding to Ribosomes : DHS binds to the ribosomal RNA (rRNA) and alters its conformation, disrupting the translation process .
  • Entry Mechanism : The MscL channel facilitates the entry of DHS into bacterial cells, where it modifies the channel's conformation to allow the passage of ions and small molecules .

Pharmacokinetics

The pharmacokinetic profile of dihydrostreptomycin reveals its rapid absorption and distribution in various tissues. Studies indicate that DHS can rapidly enter cells through specific channels, with significant implications for its therapeutic efficacy and potential ototoxicity.

Table 1: Pharmacokinetic Parameters of Dihydrostreptomycin

ParameterValue
Half-life2-3 hours
Peak plasma concentration15-20 µg/mL
Volume of distribution0.3 L/kg
Clearance rate0.5 L/h/kg

Ototoxicity

One of the most concerning side effects associated with dihydrostreptomycin is its ototoxicity, particularly in auditory and vestibular hair cells. Studies have shown that DHS can block mechano-electrical transducer channels in hair cells, leading to irreversible damage at therapeutic concentrations .

Case Study: Ototoxicity in Mouse Models

A study examining the effects of DHS on mouse outer hair cells demonstrated that extracellular DHS blocks mechano-electrical transducer channels at negative membrane potentials. The study quantified the entry rate of DHS into these cells at approximately 9000 molecules per second under therapeutic conditions .

Clinical Applications

Dihydrostreptomycin is used clinically for treating various infections in both humans and animals. It has been particularly effective against:

  • Leptospirosis : Effective in treating this zoonotic disease in livestock .
  • Respiratory Infections : Used in veterinary medicine for respiratory diseases in cattle and swine .

Table 2: Clinical Uses of Dihydrostreptomycin

ConditionApplication
LeptospirosisTreatment in cattle
Respiratory InfectionsVeterinary applications
Bacterial InfectionsBroad-spectrum antibiotic

Resistance Mechanisms

Bacterial resistance to dihydrostreptomycin has been documented, primarily through enzymatic modification or changes in ribosomal binding sites. Understanding these mechanisms is crucial for developing new strategies to combat resistant strains.

Q & A

Basic Research Questions

What experimental approaches are used to study dihydrostreptomycin’s dual mechanism of action (ribosomal binding and MscL channel interaction)?

Dihydrostreptomycin’s primary mechanism involves ribosomal binding to disrupt protein synthesis, but its entry into bacterial cells is facilitated by interaction with the mechanosensitive channel MscL. Methodologies include:

  • Genetic screening : Knockout models to assess MscL’s role in antibiotic uptake .
  • Molecular dynamics (MD) simulations : To visualize dihydrostreptomycin binding to MscL and conformational changes .
  • Biochemical assays : Fluorescence-based binding studies and mutational analysis of MscL residues to identify critical interaction sites .

Table 1 : Key findings on MscL-dihydrostreptomycin interaction

ParameterObservationMethod UsedReference
MscL binding affinityHigher in presence of dihydrostreptomycinFluorescence quenching
Solute flux modulationK⁺/glutamate efflux observedPatch-clamp electrophysiology

How can dihydrostreptomycin residues be accurately quantified in complex matrices like milk or honey?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

  • Sample preparation : Minimal processing (e.g., protein precipitation) to avoid degradation .
  • Ion-pairing reagents : Improve separation of dihydrostreptomycin from interferents (e.g., in honey) .
  • Validation parameters : Recovery rates ≥90%, limits of detection (LOD) ≤10 µg/kg to meet EU regulations .

Table 2 : LC-MS/MS parameters for dihydrostreptomycin detection

MatrixLOD (µg/kg)Recovery (%)Key Chromatographic ConditionsReference
Milk1.092–98SCIEX Triple Quad™ 3500, C18 column
Honey10.085–93Ion-pairing with heptafluorobutyric acid

What in vivo models are used to assess dihydrostreptomycin-induced ototoxicity?

Murine models are common for studying cochlear damage:

  • Dosing protocols : Subcutaneous injection at 5–20 mg/kg to induce auditory hair cell loss .
  • Functional assays : Auditory brainstem response (ABR) testing to measure threshold shifts .
  • Histopathological analysis : Immunostaining of spiral ligament cells to track proliferative recovery post-injury .

Advanced Research Questions

How do sound pressure levels (SPLs) influence dihydrostreptomycin’s phase-altering effects on mechanoelectrical transduction (MET) channels?

Dihydrostreptomycin alters MET channel kinetics in a SPL-dependent manner:

  • Phase lead analysis : At high SPLs (≥71 dB), control samples show faster responses, but dihydrostreptomycin reverses this trend at lower SPLs (≤61 dB) .
  • Linear mixed models (LMM) : Used to statistically disentangle SPL-antibiotic interactions. Notably, the main effect of dihydrostreptomycin was non-significant (p=0.19), emphasizing context-dependent outcomes .

Table 3 : Phase lead differences across SPLs (140 Hz stimulus)

SPL (dB)Phase Lead (Control)Phase Lead (Dihydrostreptomycin)
77+0.85-0.32
41-0.12+0.67
Data derived from LMM-adjusted values

What structural evidence supports dihydrostreptomycin’s binding to MscL versus ribosomal targets?

  • MscL binding site : MD simulations identify a hydrophobic pocket near the channel’s periplasmic loop; mutagenesis of residues (e.g., G113A) abolishes dihydrostreptomycin uptake .
  • Ribosomal binding : Cryo-EM studies show dihydrostreptomycin binds the 16S rRNA decoding center, inducing misreading. Competition assays with gentamicin confirm target specificity .

How do chemical modifications (e.g., dideguanylation) affect dihydrostreptomycin’s inhibitory potency?

  • Derivative screening : Comparative assays with streptomycin derivatives reveal that reducing the aldehyde group (dihydrostreptomycin) retains ~90% activity, but replacing guanidine with primary amines reduces binding affinity by 40% .
  • Lipid layer interactions : Surface plasmon resonance (SPR) shows dihydrostreptomycin’s charge modifications minimally alter membrane penetration, unlike gentamicin .

Methodological Considerations

  • Avoid over-reliance on single models : For example, MscL’s role in dihydrostreptomycin uptake is species-specific; validate findings in E. coli and B. subtilis .
  • Statistical rigor : Use LMM or ANOVA to account for variables like SPL in auditory studies .
  • Ethical compliance : Adhere to NOAEL thresholds (e.g., 5 mg/kg in rats) for in vivo toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine
Reactant of Route 2
1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.